molecular formula C10H9F3N2O3 B13989842 N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide

N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B13989842
M. Wt: 262.18 g/mol
InChI Key: KNGCKUJZGUKFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and an acetamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 2-methyl-4-nitro-5-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Scientific Research Applications

N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

  • N-(4-Nitro-2-(trifluoromethyl)phenyl)acetamide
  • 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
  • N-(2-Nitro-4-(trifluoromethyl)phenyl)methanesulfonamide

Comparison: N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the methyl group at the ortho position relative to the nitro group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of the compound, making it more effective in crossing biological membranes compared to similar compounds without this group .

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

N-[2-methyl-4-nitro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H9F3N2O3/c1-5-3-9(15(17)18)7(10(11,12)13)4-8(5)14-6(2)16/h3-4H,1-2H3,(H,14,16)

InChI Key

KNGCKUJZGUKFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.